Cas no 2227720-14-9 (rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol)

rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1635340
- rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
- 2227720-14-9
-
- Inchi: 1S/C9H14N2O/c1-11-6-5-10-9(11)7-3-2-4-8(7)12/h5-8,12H,2-4H2,1H3/t7-,8-/m1/s1
- InChI Key: ZAOISBYDTVTNTC-HTQZYQBOSA-N
- SMILES: O[C@@H]1CCC[C@H]1C1=NC=CN1C
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38Ų
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635340-10.0g |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 10.0g |
$4729.0 | 2023-07-10 | ||
Enamine | EN300-1635340-500mg |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 500mg |
$603.0 | 2023-09-22 | ||
Enamine | EN300-1635340-0.1g |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 0.1g |
$968.0 | 2023-07-10 | ||
Enamine | EN300-1635340-0.25g |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 0.25g |
$1012.0 | 2023-07-10 | ||
Enamine | EN300-1635340-2500mg |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 2500mg |
$1230.0 | 2023-09-22 | ||
Enamine | EN300-1635340-10000mg |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 10000mg |
$2701.0 | 2023-09-22 | ||
Enamine | EN300-1635340-100mg |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 100mg |
$553.0 | 2023-09-22 | ||
Enamine | EN300-1635340-50mg |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 50mg |
$528.0 | 2023-09-22 | ||
Enamine | EN300-1635340-0.05g |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 0.05g |
$924.0 | 2023-07-10 | ||
Enamine | EN300-1635340-5.0g |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol |
2227720-14-9 | 5.0g |
$3189.0 | 2023-07-10 |
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol Related Literature
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
Additional information on rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
Comprehensive Overview of rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol (CAS No. 2227720-14-9)
The compound rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol (CAS No. 2227720-14-9) is a chiral cyclopentanol derivative featuring an imidazole substituent. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The rac-(1R,2S) notation indicates the racemic mixture of two stereoisomers, which is particularly relevant in drug discovery where enantiomeric purity often influences biological activity.
Recent advancements in asymmetric synthesis have made chiral cyclopentanol derivatives like this compound a hot topic in medicinal chemistry forums. Researchers are particularly interested in how the 1-methyl-1H-imidazol-2-yl moiety influences molecular interactions with biological targets. The presence of both hydroxyl and imidazole functional groups in this compound creates opportunities for hydrogen bonding and metal coordination, properties that are actively being explored in catalyst design and drug development.
From a synthetic chemistry perspective, the preparation of rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol typically involves multi-step organic transformations. Current literature suggests innovative approaches using transition metal-catalyzed cyclization reactions or enzymatic resolution methods to obtain the desired stereoisomers. These synthetic strategies align with the growing demand for green chemistry solutions in pharmaceutical manufacturing, a major focus area for sustainable development in the chemical industry.
The compound's physicochemical properties make it particularly interesting for structure-activity relationship (SAR) studies. With a molecular weight of 180.23 g/mol and calculated logP of approximately 1.2, it falls within the desirable range for drug-like molecules according to Lipinski's rule of five. This has led to its investigation as a potential scaffold for central nervous system (CNS) active compounds, especially given the imidazole ring's prevalence in neurotransmitters and neuromodulators.
In the context of current research trends, CAS No. 2227720-14-9 has emerged as a candidate for fragment-based drug discovery (FBDD) programs. Its relatively small size yet complex stereochemistry makes it valuable for constructing diverse chemical libraries. Several pharmaceutical companies have included similar structures in their high-throughput screening collections, particularly for targets involving G-protein coupled receptors (GPCRs) and ion channels.
The analytical characterization of rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol typically employs advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. Recent publications highlight the development of novel chromatographic methods to separate the enantiomers, addressing one of the key challenges in working with racemic mixtures. These analytical advancements support quality control in pharmaceutical applications where enantiomeric purity is critical.
From a commercial perspective, the demand for chiral building blocks like this compound continues to grow, driven by the pharmaceutical industry's need for enantiomerically pure intermediates. Market analysis shows increasing interest in such specialty chemicals, particularly for developing innovative therapies in areas like oncology, neurology, and metabolic diseases. The compound's structural features position it well for these applications.
Ongoing research explores the potential of rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol in material science applications. The combination of its rigid cyclopentane core with the electron-rich imidazole ring suggests possible utility in designing organic semiconductors or liquid crystal materials. These investigations align with broader trends in developing functional organic materials for electronic devices.
Safety and handling considerations for this compound follow standard laboratory protocols for organic chemicals. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and eye protection is recommended when handling the substance. Material safety data sheets (MSDS) provide detailed guidance on storage conditions, typically recommending protection from moisture and storage at room temperature.
The future research directions for CAS No. 2227720-14-9 likely include further exploration of its biological activities and development of more efficient synthetic routes. With the growing importance of molecular diversity in drug discovery, compounds combining multiple heterocyclic systems like this one will remain valuable tools for medicinal chemists. The integration of computational chemistry and machine learning approaches may further unlock its potential in designing novel therapeutic agents.
2227720-14-9 (rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol) Related Products
- 825-04-7(Cyclohexanecarboxylic acid, 1-methyl-, methyl ester)
- 1859876-21-3(2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid)
- 439112-03-5(1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine)
- 683264-41-7(4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide)
- 108636-57-3((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate)
- 922005-12-7(3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 3420-59-5(1-(3-Hydroxy-2-furyl)ethanone)
- 1361690-07-4(2'-Chloro-3,4-dichloro-5'-trifluoromethoxy-biphenyl)
- 503-40-2(Methane Disulfonic Acid)
- 351163-43-4(2-Amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one)




